molecular formula C5H3BrF3N3 B13059456 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B13059456
M. Wt: 242.00 g/mol
InChI Key: UIKVBKZMFGKGSN-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrF3N3 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine typically involves the bromination of 6-(trifluoromethyl)pyrazin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target proteins through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine
  • 6-(Trifluoromethyl)pyrazin-2-amine
  • 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVBKZMFGKGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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